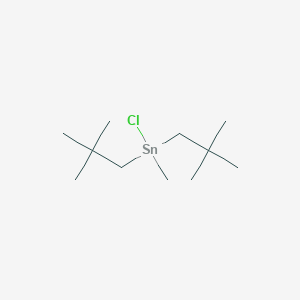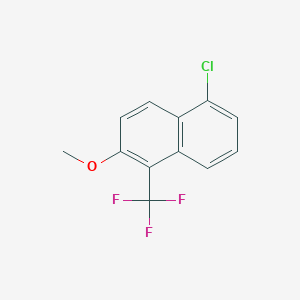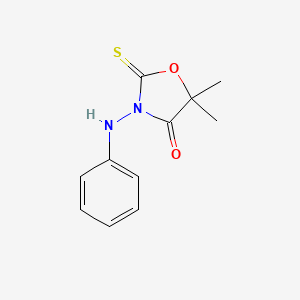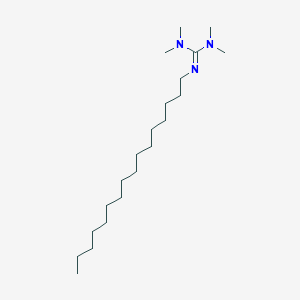
N''-Hexadecyl-N,N,N',N'-tetramethylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘-Hexadecyl-N,N,N’,N’-tetramethylguanidine: is a chemical compound known for its strong basicity and unique structure. It is a derivative of guanidine, featuring a long hexadecyl chain and four methyl groups attached to the nitrogen atoms. This compound is often used in various chemical reactions and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Synthesis from Guanidine Derivatives:
Starting Materials: Guanidine, hexadecyl bromide, and methyl iodide.
Reaction Conditions: The reaction typically involves the alkylation of guanidine with hexadecyl bromide in the presence of a base such as sodium hydride, followed by methylation with methyl iodide.
Procedure: The guanidine derivative is first reacted with hexadecyl bromide under reflux conditions to form the intermediate product. This intermediate is then methylated using methyl iodide to yield N’‘-Hexadecyl-N,N,N’,N’-tetramethylguanidine.
-
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents and Conditions: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Products: Oxidation typically leads to the formation of N-oxide derivatives.
-
Reduction:
Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction can yield amine derivatives.
-
Substitution:
Reagents and Conditions: Halogenating agents such as bromine or chlorine.
Products: Substitution reactions often result in the formation of halogenated derivatives.
Common Reagents and Conditions:
Bases: Sodium hydride, potassium tert-butoxide.
Solvents: Toluene, dichloromethane, ethanol.
Major Products:
- N-oxide derivatives
- Amine derivatives
- Halogenated derivatives
Scientific Research Applications
Chemistry:
- Catalysis: Used as a catalyst in various organic reactions due to its strong basicity.
- Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
- Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it useful in biochemical research.
Medicine:
- Drug Development: Investigated for its potential use in developing new therapeutic agents.
Industry:
- Polymer Production: Used in the production of polymers and resins.
- Surfactants: Employed in the formulation of surfactants and detergents.
Mechanism of Action
Mechanism:
- Basicity: The compound acts as a strong base, facilitating deprotonation reactions.
- Molecular Targets: It targets acidic protons in various substrates, promoting nucleophilic substitution and elimination reactions.
- Pathways: Involved in pathways that require strong bases, such as the formation of carbon-carbon bonds.
Comparison with Similar Compounds
- N,N,N’,N’-Tetramethylguanidine
- Hexadecylamine
- Tetramethylammonium hydroxide
Comparison:
- Basicity: N’‘-Hexadecyl-N,N,N’,N’-tetramethylguanidine is stronger in basicity compared to hexadecylamine but similar to N,N,N’,N’-tetramethylguanidine.
- Reactivity: It is more reactive due to the presence of the long hexadecyl chain, which enhances its solubility in organic solvents.
- Applications: While N,N,N’,N’-tetramethylguanidine is primarily used in organic synthesis, N’‘-Hexadecyl-N,N,N’,N’-tetramethylguanidine finds broader applications in industrial processes and polymer production.
Properties
CAS No. |
89610-38-8 |
|---|---|
Molecular Formula |
C21H45N3 |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
2-hexadecyl-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C21H45N3/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21(23(2)3)24(4)5/h6-20H2,1-5H3 |
InChI Key |
SHKIJVRDNHYNFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN=C(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


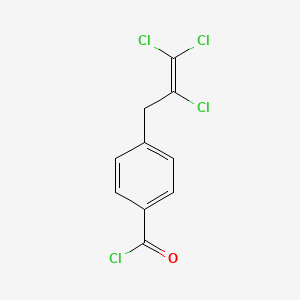
![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane](/img/structure/B14378214.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
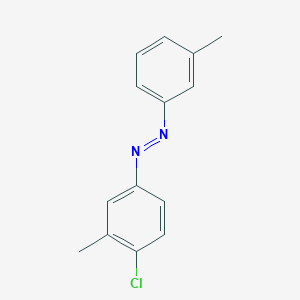
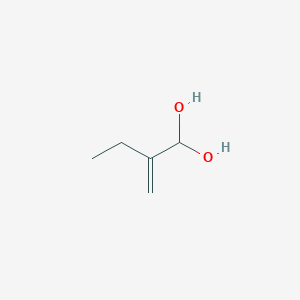
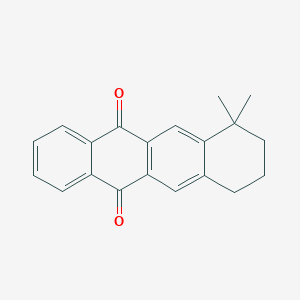
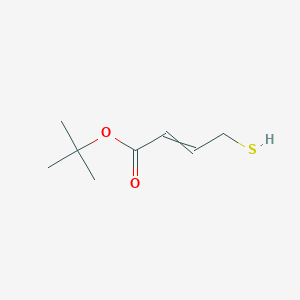
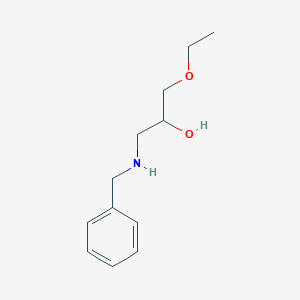
![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)

![Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14378276.png)
